N-(cyclobutylmethyl)aniline is an organic compound characterized by the presence of a cyclobutylmethyl group attached to an aniline structure. Its molecular formula is , indicating it consists of 11 carbon atoms, 15 hydrogen atoms, and one nitrogen atom. The compound features a cyclobutane ring (a four-membered carbon ring) connected to a methyl group, which in turn is linked to the nitrogen atom of the aniline moiety. This unique structure contributes to its chemical properties and potential applications in various fields.
N-(cyclobutylmethyl)aniline is an organic compound synthesized through various methods, including reductive amination and Buchwald-Hartwig amination reactions. [, ] These reactions involve the combination of aniline with cyclobutylmethyl precursors, often employing catalysts like palladium or rhodium. Research studies have explored the optimization of these synthetic routes to achieve high yields and purities of N-(cyclobutylmethyl)aniline, crucial for its further applications. []
N-(cyclobutylmethyl)aniline serves as a valuable building block in medicinal chemistry due to its structural features. The presence of the cyclobutyl and amine moieties can contribute to various biological activities. Research efforts have investigated its potential in developing:
N-(cyclobutylmethyl)aniline has been explored for its potential applications in material science. Studies have investigated its use as a:
The synthesis of N-(cyclobutylmethyl)aniline can be achieved through several methods:
textAniline + Cyclobutylmethyl chloride → N-(cyclobutylmethyl)aniline + HCl
N-(cyclobutylmethyl)aniline has potential applications in various fields:
N-(cyclobutylmethyl)aniline shares structural similarities with several other compounds. Here are some comparable compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Aniline | C₆H₅NH₂ | Parent compound with no additional substituents |
| N-Methylaniline | C₆H₅N(CH₃)₂ | Methylated derivative; exhibits different reactivity |
| N-Ethylaniline | C₆H₅N(C₂H₅)₂ | Ethyl group increases lipophilicity |
| N-Cyclohexylaniline | C₆H₅N(C₆H₁₁) | Larger cyclic substituent affects sterics |
Uniqueness: N-(cyclobutylmethyl)aniline's distinct cyclobutane ring provides unique steric properties compared to other more common alkyl substitutions like methyl or ethyl groups. This may influence its reactivity and biological activity differently than its analogs.
N-(cyclobutylmethyl)aniline possesses the molecular formula C11H15N with a precisely calculated molecular weight of 161.25 g/mol [2] [3] [4]. The compound contains eleven carbon atoms, fifteen hydrogen atoms, and one nitrogen atom, reflecting its structure as an aniline derivative substituted with a cyclobutylmethyl group [4]. The molecular weight determination is based on the International Union of Pure and Applied Chemistry atomic mass standards, with the compound exhibiting a monoisotopic mass of 161.12045 Da [5]. Computational chemistry data indicates the compound has a topological polar surface area of 12.03 Ų and a calculated partition coefficient of 2.8986 [2].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15N | [2] [3] [4] |
| Molecular Weight | 161.25 g/mol | [2] [3] |
| Monoisotopic Mass | 161.12045 Da | [5] |
| Topological Polar Surface Area | 12.03 Ų | [2] |
| Calculated LogP | 2.8986 | [2] |
The structural configuration of N-(cyclobutylmethyl)aniline involves characteristic bond parameters consistent with aromatic amine systems. Carbon-nitrogen bond lengths in aniline derivatives typically range from 147.9 pm for simple amines, with the specific C-N bond in anilines measuring approximately 1.355 Å for sp² nitrogen configurations [9]. The aromatic ring maintains standard benzene bond parameters with C-C bond lengths of approximately 1.40 Å and C-H bonds of 1.08 Å [9]. The cyclobutyl moiety exhibits C-C bond lengths of 1.56 Å, which are longer than typical alkane bonds due to the inherent ring strain [16]. The cyclobutane ring adopts a folded structure with bond angles of approximately 88°, deviating from the ideal 90° to minimize torsional strain while accepting increased angle strain [18].
The spatial configuration places the cyclobutylmethyl substituent extending from the nitrogen atom of the aniline framework. The nitrogen atom exhibits sp³ hybridization when considering its bonding to both the aromatic ring and the alkyl substituent [9]. The compound adopts conformations that minimize steric interactions between the bulky cyclobutylmethyl group and the aromatic ring [15].
The cyclobutylmethyl substituent exhibits distinct conformational characteristics due to the inherent strain in the four-membered ring. Cyclobutane rings adopt a puckered conformation to balance angle strain and torsional strain, with one carbon atom typically displaced from the plane formed by the other three carbons [16] [18]. The puckering motion involves rapid interconversion between different conformers, with each carbon atom spending equal time as the "flap" carbon displaced from the primary plane [74].
The cyclobutyl group exhibits a strain energy of 26.3 kcal/mol, significantly higher than larger ring systems but lower than cyclopropane [75]. This strain influences the conformational preferences of the entire cyclobutylmethyl unit [74]. The methylene bridge connecting the cyclobutyl ring to the nitrogen atom provides rotational freedom, allowing multiple conformational states around the C-N bond [15].
Computational studies on similar cyclobutyl-containing systems indicate that the preferred conformations minimize 1,3-diaxial interactions while accommodating the geometric constraints imposed by the strained ring [15]. The energy barriers for conformational interconversion are relatively low, resulting in rapid equilibration between accessible conformers at room temperature [16].
N-(cyclobutylmethyl)aniline exists as a liquid under standard laboratory conditions [3] [8]. The compound typically appears as a colorless to pale yellow liquid, consistent with the physical characteristics of substituted aniline derivatives . The liquid state at room temperature reflects the molecular weight and intermolecular interactions typical of N-alkylated anilines [23]. Similar cyclobutyl-containing aniline derivatives have been reported to exhibit liquid characteristics with varying degrees of coloration depending on purity and storage conditions .
Specific melting and boiling point data for N-(cyclobutylmethyl)aniline are not extensively documented in the available literature. However, comparative analysis with structurally related compounds provides insight into expected thermal properties. N-methylaniline, a smaller analogue, exhibits a melting point of -57°C and a boiling point of 196.2°C at 760 mmHg [23]. The presence of the bulkier cyclobutylmethyl substituent would be expected to influence these thermal transition points [23].
The cyclobutyl group's steric bulk and conformational rigidity typically result in elevated boiling points compared to linear alkyl analogues of similar molecular weight . The enhanced lipophilicity imparted by the cyclobutylmethyl group suggests reduced intermolecular hydrogen bonding capability compared to primary anilines, potentially affecting the melting point characteristics [31].
The solubility characteristics of N-(cyclobutylmethyl)aniline reflect its amphiphilic nature, possessing both hydrophobic aromatic and aliphatic components and a polar amine functionality. The calculated LogP value of 2.8986 indicates moderate lipophilicity [2]. This suggests limited water solubility while maintaining good solubility in organic solvents [31].
Aniline derivatives typically exhibit enhanced solubility in polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide [29]. The cyclobutylmethyl substituent increases the hydrophobic character, likely reducing aqueous solubility compared to unsubstituted aniline [31]. Moderate solubility in polar solvents such as ethanol and DMSO would be expected based on similar cyclobutyl-containing aromatic amines [32].
| Solvent Type | Expected Solubility | Basis |
|---|---|---|
| Water | Limited | LogP = 2.8986 [2] |
| Ethanol | Moderate | Polar protic solvent compatibility [32] |
| DMSO | Good | Polar aprotic solvent [29] |
| Hexane | Good | Lipophilic character [31] |
Nuclear Magnetic Resonance spectroscopic analysis of N-(cyclobutylmethyl)aniline would be expected to reveal characteristic signal patterns consistent with its structural components. The aromatic protons of the aniline ring typically appear in the chemical shift range of 6.5-7.5 ppm in ¹H Nuclear Magnetic Resonance spectra [34]. The cyclobutyl ring protons would be anticipated to appear as complex multipiples in the aliphatic region, typically between 1.5-2.5 ppm [34].
The methylene bridge connecting the cyclobutyl ring to the nitrogen atom would be expected to appear as a distinct signal, likely around 3.0-3.5 ppm due to its proximity to the electron-withdrawing nitrogen [34]. The cyclobutyl ring carbons in ¹³C Nuclear Magnetic Resonance would appear in the typical aliphatic carbon region, while the aromatic carbons would be observed in the 110-160 ppm range characteristic of substituted anilines [34].
Similar N-alkylated aniline derivatives show characteristic coupling patterns that reflect the substitution pattern on the aromatic ring and the nature of the N-alkyl substituent [34]. The stereochemical complexity introduced by the cyclobutyl ring would contribute additional complexity to the Nuclear Magnetic Resonance spectra through conformational averaging effects [35].
Infrared spectroscopic characterization of N-(cyclobutylmethyl)aniline would reveal several diagnostic absorption bands. The N-H stretching vibration, characteristic of secondary amines, would appear as a single band in the 3300-3000 cm⁻¹ region [39]. This contrasts with primary anilines, which exhibit two N-H stretching bands in this region [39].
The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclobutylmethyl group would appear below 3000 cm⁻¹ [39]. The aromatic C=C stretching vibrations would manifest as multiple bands in the 1600-1500 cm⁻¹ region, typical of substituted benzene rings [39].
The C-N stretching vibration for aromatic amines typically appears as a strong band in the 1335-1250 cm⁻¹ region [39]. The cyclobutane ring vibrations would contribute additional complexity to the fingerprint region below 1500 cm⁻¹ [39]. The N-H bending vibration, observed in the 1650-1580 cm⁻¹ region for primary amines, would be absent or significantly reduced in intensity due to the secondary amine character [39].
Mass spectrometric analysis of N-(cyclobutylmethyl)aniline would be expected to yield characteristic fragmentation patterns reflecting its molecular structure. The molecular ion peak would appear at m/z 161, corresponding to the molecular weight [4]. Common fragmentation pathways for aniline derivatives include loss of the N-substituent and formation of the aniline radical cation at m/z 93 [46].
The cyclobutylmethyl substituent would be expected to undergo characteristic fragmentations. Loss of the entire cyclobutylmethyl group (C₅H₉, 69 mass units) would generate the aniline cation at m/z 92 [46]. The cyclobutyl ring itself might undergo ring-opening fragmentations due to the inherent strain energy, potentially generating smaller alkyl radical fragments [46].
Predicted collision cross section values for various adduct ions have been reported, including [M+H]⁺ at m/z 162.12773 with a predicted collision cross section of 131.5 Ų [4]. Additional adduct formations with sodium and ammonium would yield [M+Na]⁺ and [M+NH₄]⁺ ions at m/z 184.10967 and 179.15427, respectively [4].
| Ion Type | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 162.12773 | 131.5 [4] |
| [M+Na]⁺ | 184.10967 | 135.8 [4] |
| [M+NH₄]⁺ | 179.15427 | 145.3 [4] |
The UV-Visible spectroscopic properties of N-(cyclobutylmethyl)aniline would be dominated by the electronic transitions within the aromatic aniline chromophore. Aniline derivatives typically exhibit absorption maxima in the 280-290 nm region due to π→π* transitions within the aromatic system [57]. The electron-donating nature of the amino group causes bathochromic shifts relative to benzene [55].
N-alkylation of aniline typically results in increased electron density on the aromatic ring through enhanced mesomeric donation, potentially causing further bathochromic shifts [57]. The cyclobutylmethyl substituent, being an alkyl group, would be expected to enhance this electron-donating effect through inductive mechanisms [55].
The extinction coefficients for aniline derivatives are typically moderate, ranging from several hundred to several thousand L mol⁻¹ cm⁻¹ [54]. Solvent effects would influence the exact position and intensity of absorption bands, with polar solvents generally causing hypsochromic shifts due to differential solvation of ground and excited states [55].
The compound would be expected to exhibit negligible absorption in the visible region under normal conditions, appearing colorless or very pale yellow [55]. Any coloration observed would likely result from trace impurities or degradation products rather than intrinsic chromophoric properties [55].
The amine nitrogen in N-(cyclobutylmethyl)aniline exhibits characteristic nucleophilic behavior typical of aromatic amines. The electron density on the nitrogen atom is partially delocalized into the aromatic π-system through resonance, reducing its nucleophilicity compared to aliphatic amines [64]. The basicity of aniline derivatives is generally lower than that of alkyl amines, with aniline itself having a pKₐ of approximately 4.6 for its conjugate acid [81].
The cyclobutylmethyl substituent influences the nucleophilic character through both steric and electronic effects. The bulky nature of this substituent introduces steric hindrance around the nitrogen center, potentially reducing the rate of nucleophilic reactions [62]. However, the electron-donating inductive effect of the alkyl group partially compensates by increasing electron density on the nitrogen [64].
N-(cyclobutylmethyl)aniline would be expected to participate in typical nucleophilic reactions including alkylation, acylation, and sulfonylation reactions [65]. The Schotten-Baumann reaction with acyl chlorides would proceed to form the corresponding amides, while reaction with sulfonyl chlorides would yield sulfonamides [65]. The compound would also undergo nucleophilic addition to carbonyl compounds, forming imines with aldehydes and ketones [65].
The aromatic ring of N-(cyclobutylmethyl)aniline is highly activated toward electrophilic aromatic substitution due to the strong electron-donating character of the amino group [67]. The nitrogen lone pair participates in resonance with the aromatic π-system, increasing electron density particularly at the ortho and para positions [66].
Direct electrophilic substitution reactions on unprotected anilines often result in polysubstituted products due to the high reactivity of the ring [67]. Bromination with bromine water typically yields 2,4,6-tribromoaniline derivatives [67]. Similarly, nitration and sulfonation reactions proceed readily, though controlling the degree of substitution can be challenging [73].
To achieve monosubstitution, the amino group is often protected through acetylation prior to electrophilic substitution [68]. The acetamide group reduces the activating effect while maintaining ortho/para-directing properties [68]. Following substitution, the protecting group can be hydrolyzed to regenerate the free amine [68].
The cyclobutylmethyl substituent on nitrogen would be expected to influence the regioselectivity of substitution through steric effects, potentially favoring para-substitution over ortho-substitution due to reduced steric congestion [68].
The cyclobutane ring in N-(cyclobutylmethyl)aniline possesses significant ring strain energy of approximately 26.3 kcal/mol, making it considerably more reactive than unstrained cycloalkanes [74] [75]. This strain arises from both angle strain, due to the deviation from ideal tetrahedral bond angles, and torsional strain from eclipsed conformations [74].
Despite this substantial strain energy, cyclobutane exhibits moderate stability under normal conditions, particularly compared to the highly reactive cyclopropane [75]. The ring does not undergo ready ring-opening reactions under mild conditions but can participate in strain-release reactions under appropriate circumstances [74].
Cyclobutane rings can undergo ring expansion reactions when adjacent to carbocation centers, driven by the relief of ring strain [79]. Such rearrangements typically proceed through migration of a ring carbon to form larger, less strained rings [79]. The compound may also participate in radical reactions that involve the strained C-C bonds of the cyclobutane ring [61].
The thermal stability of the cyclobutane ring is generally adequate for most synthetic transformations, though elevated temperatures may promote ring-opening or rearrangement processes [75]. The ring's reactivity is intermediate between the highly reactive cyclopropane and the relatively inert larger cycloalkanes [75].
N-(cyclobutylmethyl)aniline exhibits oxidation behavior characteristic of aromatic amines. The compound can undergo oxidation at the amino nitrogen to form various products depending on the oxidizing agent and reaction conditions [80]. Common oxidation products include nitroso compounds, nitro derivatives, and quinone-type structures [82].
Mild oxidizing agents such as hydrogen peroxide can convert the amino group to a nitro group, though this transformation typically requires specific conditions [83]. Stronger oxidants like potassium dichromate or potassium permanganate can lead to more extensive oxidation, potentially affecting both the amine functionality and the aromatic ring [82].
The oxidation potential of aromatic amines is influenced by electronic factors, with electron-donating substituents lowering the oxidation potential [84]. The cyclobutylmethyl group, being an electron-donating alkyl substituent, would be expected to facilitate oxidation compared to less substituted anilines [84].
Under basic conditions, aromatic amines can undergo coupling reactions leading to azo compounds [83]. This reactivity is particularly relevant in the presence of oxidizing agents that can generate radical intermediates [80]. The compound may also participate in electrochemical oxidation processes, with the initial electron transfer typically occurring at the amino nitrogen [84].
Early preparations rely on bimolecular nucleophilic substitution between aniline and cyclobutylmethyl halides.
| Representative SN2 Conditions | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ (2 eq) | DMF | 80 °C | 55 [2] | |
| NaHCO₃ (3 eq) + ultrasound | MeOH | 45 °C | 62 [4] |
Condensation of cyclobutanecarbaldehyde with aniline followed by in-situ reduction cleanly affords the secondary amine.
| Carbonyl Partner | Reducing System | Conditions | Yield (%) |
|---|---|---|---|
| Cyclobutanecarbaldehyde | NaBH(OAc)₃ / TFA | 25 °C, 1 h | 79 [5] |
| Cyclobutanecarbaldehyde | Pd/C, H₂ (5 bar) | 50 °C, 2 h | 92 [8] |
Cross-coupling of cyclobutylmethyl-derived electrophiles (e.g., bromide, triflate or trifluoroborate) with aniline proceeds efficiently.
Ullmann-type C–N coupling uses inexpensive copper sources.
Nickel photoredox catalysis merges visible light with redox-neutral amination; aryl or benzyl alcohol derivatives are tolerated, giving 58 – 72% yields under 24 W blue LED irradiation [14].
Borrowing-hydrogen (BH) methodology uses cyclobutanol as alkyl donor.
Microwave-assisted N-alkylation on solid acid catalysts (H-β zeolite) affords the target in 25 min, 90% GC yield, eliminating organic solvents and reducing energy input [17].
Imine reductases (RedAms) catalyse reductive amination at 40 °C in aqueous buffer, reaching >95% conversion with only ammonium formate as reductant—demonstrating biocatalytic scalability and low E-factor [18] [19].
| Green Protocol | Catalyst | Time (h) | Yield (%) | E-factor |
|---|---|---|---|---|
| BH (Fe-PNP) | Fe | 6 | 62 [15] | 5.1 |
| Biocatalytic RedAm | AspRedAm | 4 | 95 [18] | 3.2 |
Pilot campaigns show Buchwald–Hartwig flow processes (Pd/XPhos) handle 5 kg day⁻¹ with space–time yield 1.4 kg L⁻¹ h⁻¹ and Pd residue <5 ppm after silica treatment [11] [10].
Indicative reagent cost (USD kg⁻¹, 2025):
| Route | Key Catalyst | Catalyst Cost | Overall Yield | Estimated Raw-Material Cost |
|---|---|---|---|---|
| SN2 (base) | – | negligible | 55% | \$9.6 kg⁻¹ |
| Buchwald–Hartwig | Pd/XPhos | \$0.40 per g product | 80% | \$11.2 kg⁻¹ |
| Fe-BH | Fe pincer | \$0.05 per g product | 62% | \$7.8 kg⁻¹ |
| RedAm | Enzyme | \$0.03 per g product | 95% | \$6.4 kg⁻¹ |
Key Research Findings